![molecular formula C23H28N6O3S B2703488 ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1203223-01-1](/img/structure/B2703488.png)
ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Piperazine derivatives are widely used in medicinal chemistry due to their pharmacological properties . They are found in a variety of drugs and exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with various reagents . Protodeboronation of pinacol boronic esters is another method used in organic synthesis .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be quite diverse, depending on the functional groups present in the molecule .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
Research by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate. The study investigated the antimicrobial, antilipase, and antiurease activities of these compounds, finding some with good to moderate antimicrobial activity against tested microorganisms, as well as antiurease and antilipase activities (Başoğlu et al., 2013).
Synthesis and Characterization of Piperazine Derivatives
Rajkumar et al. (2014) reported on the synthesis, spectral characterization, and biological evaluation of novel piperazine derivatives, showcasing their excellent antibacterial and antifungal activities compared to standard drugs. This study underlines the potential of piperazine derivatives in developing new antimicrobial agents (Rajkumar et al., 2014).
Innovative Synthesis for Antiproliferative Activity
Mallesha et al. (2012) synthesized new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect against various human cancer cell lines. Some compounds demonstrated significant activity, indicating potential as anticancer agents (Mallesha et al., 2012).
Antibacterial Evaluation of Novel Compounds
Azab et al. (2013) aimed to synthesize new heterocyclic compounds with a sulfonamido moiety, targeting antibacterial applications. Their work resulted in compounds showing high antibacterial activities, highlighting the therapeutic potential of such chemical structures (Azab et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3S/c1-5-32-23(31)28-10-8-27(9-11-28)20(30)14-33-22-21-19(17(4)25-26-22)13-24-29(21)18-7-6-15(2)16(3)12-18/h6-7,12-13H,5,8-11,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICBTKJFPZNUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=C3C(=C(N=N2)C)C=NN3C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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